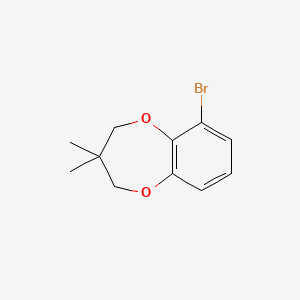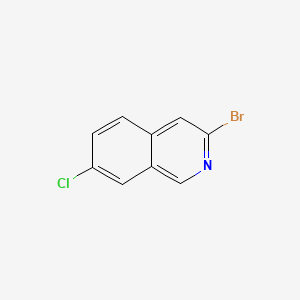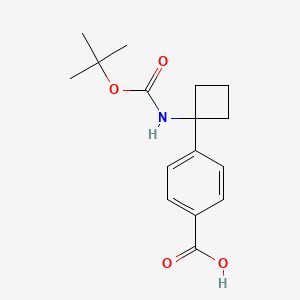
4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.34 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety attached to a cyclobutyl ring that is further substituted with a tert-butoxycarbonyl (Boc) protected amino group . The presence of the Boc group makes this compound particularly useful in organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Benzoic Acid Moiety: The final step involves coupling the Boc-protected cyclobutyl amine with a benzoic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Analyse Chemischer Reaktionen
4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid can undergo various chemical reactions, including :
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines, esters with alcohols, and other coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Bioconjugation: It is used in the preparation of bioconjugates for various biological studies.
Wirkmechanismus
The mechanism of action of 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid depends on its specific application . In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The active amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid can be compared with other Boc-protected amino acids and benzoic acid derivatives :
4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclobutane ring.
4-(tert-Butoxycarbonyl-methyl-amino)-butyric acid: Contains a butyric acid moiety instead of a benzoic acid moiety.
These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications.
Eigenschaften
IUPAC Name |
4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(9-4-10-16)12-7-5-11(6-8-12)13(18)19/h5-8H,4,9-10H2,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWLDNNHMLBBFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729125 |
Source


|
| Record name | 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1259223-99-8 |
Source


|
| Record name | 4-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1259223-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


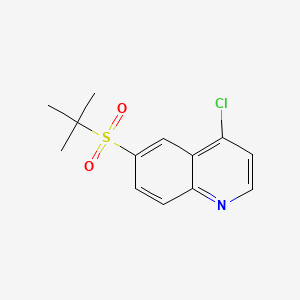
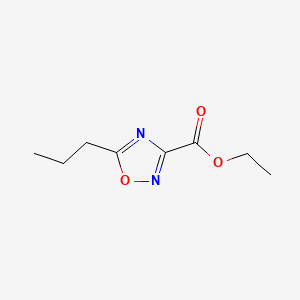
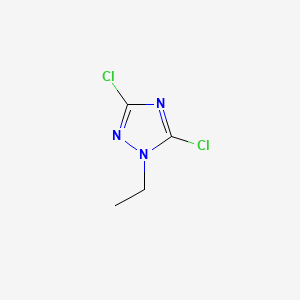
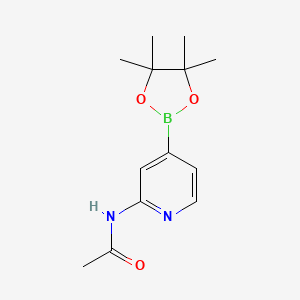
![4-(3-Oxo-1,4-diazaspiro[4.4]nonan-2-yl)benzonitrile](/img/structure/B580787.png)
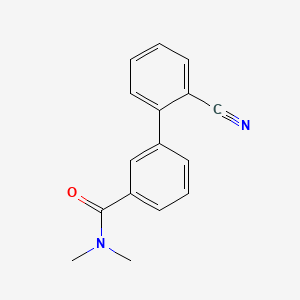
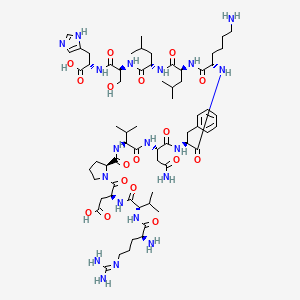
![4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B580790.png)
![3-Chloro-2'-(N,N-dimethylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B580794.png)
![1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B580796.png)
